(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine
Overview
Description
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is a synthetic compound that belongs to the class of sphingosine derivatives Sphingosine is a type of lipid that plays a crucial role in cellular signaling and membrane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine typically involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the azido group, the tert-butyldimethylsilyl group, and the pivaloyl group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
Introduction of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions using sodium azide (NaN3) as the azide source.
Protection with tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Pivaloylation: The pivaloyl group can be introduced using pivaloyl chloride (Piv-Cl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of sphingolipid analogs.
Biology: It is used in studies related to cellular signaling pathways involving sphingosine and its derivatives.
Industry: It is used in the production of specialized chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. The sphingosine backbone plays a role in modulating cellular signaling pathways, particularly those related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sphingosine: The parent compound, which lacks the azido, tert-butyldimethylsilyl, and pivaloyl groups.
N-Acylsphingosine: A derivative with an acyl group attached to the amino group of sphingosine.
Sphingosine-1-phosphate: A phosphorylated derivative involved in cellular signaling.
Uniqueness
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is unique due to the presence of the azido group, which allows for bioorthogonal reactions, and the tert-butyldimethylsilyl and pivaloyl groups, which provide stability and protection during chemical transformations. These features make it a valuable tool in synthetic chemistry and biomedical research.
Properties
IUPAC Name |
[(E,2S,3R)-2-azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H57N3O3Si/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(35-36(8,9)29(5,6)7)25(31-32-30)24-34-27(33)28(2,3)4/h22-23,25-26H,10-21,24H2,1-9H3/b23-22+/t25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUOSUDIKSYZMW-AMGHMTOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105691 | |
Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114275-42-2 | |
Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114275-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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